6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine
Description
6-Chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a chloro substituent at position 6, a methyl group at position 2, and a 1-methoxypropan-2-ylamine group at position 2.
Properties
IUPAC Name |
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3O/c1-6(5-14-3)11-9-4-8(10)12-7(2)13-9/h4,6H,5H2,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQDEKNTMLJQBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine is a pyrimidine derivative with notable potential in various biological applications. This compound is characterized by its unique structural features, including a chlorine atom and a methoxypropan-2-yl group, which contribute to its biological activity. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C9H14ClN3O
- Molecular Weight : 215.68 g/mol
- Melting Point : 108-110°C
- Solubility : Soluble in various organic solvents
Synthesis
The synthesis of this compound typically involves nucleophilic substitution reactions in dimethylformamide (DMF) using cesium carbonate as a base. The reaction conditions significantly influence the yield and purity of the final product.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that pyrimidine derivatives can act as effective antibacterial agents against various strains of bacteria, including E. coli and S. aureus. The minimal inhibitory concentrations (MICs) of these compounds were determined using broth microdilution assays, confirming their potential as antibacterial agents .
Cytotoxicity and Apoptosis
The cytotoxic effects of this compound have also been evaluated against different cell lines. The MTT assay results demonstrated that certain derivatives exhibit significant cytotoxicity, leading to apoptosis in cancer cells. This suggests that this compound may have applications in cancer therapy by inducing cell death in malignant cells .
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor. Its interactions with cytochrome P450 enzymes (CYPs) suggest it may modulate drug metabolism, potentially increasing the plasma concentration of co-administered drugs. This property is particularly relevant for drugs requiring prolonged action or enhanced bioavailability .
Comparative Analysis
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C9H14ClN3O | Antibacterial, cytotoxic |
| 6-chloro-N-(ethyl)-2-methylpyrimidin | C8H10ClN3 | Moderate antibacterial |
| 6-(chloromethyl)-N,1-dimethyl-pyrazolo[3,4-d]pyrimidin | C10H12ClN5 | Antitumor activity |
Case Studies
Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:
- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized pyrimidine derivatives against multiple bacterial strains and found promising results indicating their potential use as antimicrobial agents .
- Cytotoxicity Evaluation : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines, revealing significant apoptotic activity linked to specific structural features within the compounds .
- Enzyme Interaction Studies : Molecular docking studies confirmed the binding affinity of these compounds to various enzymes, suggesting their potential role as enzyme inhibitors which could enhance therapeutic efficacy when used alongside other medications .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table compares 6-chloro-N-(1-methoxypropan-2-yl)-2-methylpyrimidin-4-amine with structurally analogous pyrimidin-4-amine derivatives:
Key Observations :
Substituent Effects: The methoxypropan-2-yl group in the target compound likely enhances water solubility compared to lipophilic groups like cyclohexene ethyl (251.75 g/mol, ). Furan methyl substituents (as in ) may improve binding to aromatic biological targets due to π-stacking interactions.
Chloro Position : The 6-chloro substitution is conserved across analogs, suggesting its critical role in electronic modulation of the pyrimidine ring or as a leaving group for further derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
